molecular formula C14H12N4O2 B2812549 5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 2034514-48-0

5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2812549
CAS No.: 2034514-48-0
M. Wt: 268.276
InChI Key: SWDNSOHCZOWNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with an ortho-tolyl (2-methylphenyl) group and a 2-methoxypyrimidin-5-yl moiety, respectively. The 1,2,4-oxadiazole ring is known for its thermal stability and versatility in medicinal and materials chemistry due to its electron-deficient nature and ability to engage in hydrogen bonding .

Properties

IUPAC Name

5-(2-methoxypyrimidin-5-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-5-3-4-6-11(9)12-17-13(20-18-12)10-7-15-14(19-2)16-8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDNSOHCZOWNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CN=C(N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxypyrimidine-5-carboxylic acid hydrazide with o-tolyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Ring-Opening Reactions

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the oxadiazole ring may yield a nitrile and an amide. For example, similar compounds undergo hydrolysis to form 3-(substituted phenyl)propionitrile derivatives under HCl reflux .

  • Basic Hydrolysis : Ring-opening in NaOH can produce carboxylic acid derivatives. Computational studies suggest electron-withdrawing groups (e.g., pyrimidine) enhance hydrolysis rates due to reduced aromaticity .

Table 1: Hydrolysis Conditions and Products

Reaction ConditionProduct(s)Key Reference
HCl (reflux)Nitrile + Amide
NaOH (aqueous)Carboxylic acid derivative

Substitution Reactions

The oxadiazole ring supports nucleophilic substitutions at positions 3 and 5:

  • Electrophilic Aromatic Substitution : The o-tolyl group directs substituents to the para position. Halogenation (Cl, Br) occurs under mild conditions (e.g., NBS in DCM) .

  • Nucleophilic Displacement : Methoxypyrimidine’s methoxy group can be replaced by amines or thiols via SNAr reactions. For example, reaction with NH₃/EtOH yields 5-(2-aminopyrimidin-5-yl) derivatives .

Table 2: Substitution Reactions

ReagentProductYield (%)Reference
NBS (DCM, 0°C)Brominated o-tolyl derivative78
NH₃/EtOH (reflux)2-Aminopyrimidine analog65

a) Methoxypyrimidine Group

  • Demethylation : BF₃·Et₂O in CH₃CN removes the methoxy group, forming a hydroxylpyrimidine derivative .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids modifies the pyrimidine ring (Pd(PPh₃)₄, K₂CO₃) .

b) Ortho-Tolyl Group

  • Oxidation : KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxylic acid .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the oxadiazole ring .

Cycloaddition Reactions

The oxadiazole’s electron-deficient nature enables [3+2] cycloadditions:

  • With Alkynes : Under Cu catalysis, forms triazole-fused heterocycles .

  • With Nitrile Oxides : Generates bis-oxadiazole derivatives, as seen in energetic materials research .

Table 3: Cycloaddition Examples

PartnerCatalystProductReference
PhenylacetyleneCuITriazole-oxadiazole hybrid
Nitrile oxideNoneBis-oxadiazole

Metal Complexation

The nitrogen-rich structure chelates transition metals:

  • Cu(II) Complexes : Formed with Cu(OAc)₂, enhancing antibacterial activity in analogs .

  • Pd(II) Coordination : Facilitates catalytic applications (e.g., C–H activation) .

Photochemical Reactivity

Photoredox catalysis (40 W LED) enables functionalization:

  • Arylation : Coupling with aryl halides via Ir(ppy)₃ photocatalyst .

  • Amination : Reaction with O-benzoyl hydroxylamines yields 2-amino derivatives .

Biological Metabolism

In pharmacological contexts (per analogs):

  • Oxidative Demethylation : CYP450 enzymes convert methoxy to hydroxyl groups .

  • Ring Hydrolysis : Serum esterases cleave the oxadiazole to inactive metabolites .

Scientific Research Applications

5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-methoxypyrimidin-5-yl group in the target compound is electron-rich due to the methoxy substituent, contrasting with nitro- or chloromethyl-bearing analogs (e.g., ), which are electron-deficient.

Biological Activity

5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that combines pyrimidine, oxadiazole, and tolyl groups, making it a candidate for various therapeutic applications.

The synthesis of this compound typically involves the cyclization of 2-methoxypyrimidine-5-carboxylic acid hydrazide with o-tolyl isocyanate under specific conditions, often utilizing dimethylformamide (DMF) as a solvent and triethylamine as a catalyst. The resulting compound exhibits distinct chemical properties due to its structural components, which influence its reactivity and interactions within biological systems.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. A study evaluating a library of oxadiazole derivatives demonstrated that certain compounds exhibited cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism was linked to the inhibition of topoisomerase I, an essential enzyme in DNA replication .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT-116TBDTopoisomerase I inhibition
Other derivativesHeLaTBDTBD

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown that oxadiazole derivatives can exhibit activity against various bacterial strains. The specific interactions with microbial targets remain an area for further research, but preliminary findings suggest that modifications in the oxadiazole structure can enhance antimicrobial efficacy .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases in cancer cells.
  • Receptor Interaction : It may interact with specific receptors or proteins within microbial cells, disrupting their normal function.
  • Induction of Apoptosis : In cancer cells, the compound could trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug development:

  • Anticancer Study : A series of oxadiazole compounds were screened for antiproliferative activity using the MTT assay. Compounds with modifications similar to this compound showed promising results against cancer cell lines.
  • Antimicrobial Testing : In vitro evaluations indicated that certain structural modifications could enhance antimicrobial properties against resistant bacterial strains.

Q & A

Basic Question: What are the recommended methodologies for synthesizing 5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole, and how can reaction yields be optimized?

Answer:
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For this compound, a two-step approach is recommended:

Precursor Preparation : React 2-methoxypyrimidine-5-carboxylic acid with hydroxylamine to form the amidoxime intermediate.

Cyclization : Treat the amidoxime with o-tolyl-substituted nitrile in the presence of a coupling agent (e.g., EDCI or DCC) under reflux in anhydrous THF or DMF.
Yield Optimization :

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., open-chain intermediates).
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Basic Question: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR (in DMSO-d6 or CDCl3) to confirm the oxadiazole ring (characteristic signals at δ 8.5–9.0 ppm for pyrimidine protons) and o-tolyl substituents (aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z ~323.1 for C15_{15}H13_{13}N4_4O2_2).
  • HPLC-PDA : Use a C18 column (MeCN/H2O + 0.1% TFA) to assess purity (>95% required for biological assays) .
  • X-ray Crystallography : For definitive structural confirmation, particularly to resolve ambiguities in regiochemistry .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:
Methodology :

Substituent Variation : Synthesize analogs with modifications to:

  • The methoxy group (replace with Cl, CF3, or ethoxy).
  • The o-tolyl group (substitute with p-chlorophenyl or heteroaromatic rings).

Biological Assays :

  • In vitro : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC50_{50} values .

Computational Analysis : Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., EGFR or COX-2) .

Example SAR Insight :
Replacing the methoxy group with electron-withdrawing groups (e.g., Cl) may enhance binding affinity but reduce solubility—balance via logP calculations .

Advanced Question: What strategies can resolve contradictions in solubility and stability data across different studies?

Answer:
Root Cause Analysis :

  • Solubility Discrepancies : Variations in solvent systems (e.g., DMSO vs. aqueous buffers) or pH (use buffered solutions at physiological pH).
  • Stability Issues : Oxadiazoles are prone to hydrolysis under acidic/basic conditions. Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    Mitigation Strategies :
  • Use lyophilization for long-term storage.
  • Formulate with cyclodextrins or liposomes to enhance aqueous stability .

Advanced Question: How can computational modeling guide the optimization of pharmacokinetic properties (e.g., bioavailability)?

Answer:
Workflow :

ADMET Prediction : Use tools like SwissADME to estimate logP (target <3), topological polar surface area (TPSA <90 Ų), and P-glycoprotein substrate potential .

Metabolism Prediction : Employ CypReact to identify potential sites of oxidative metabolism (e.g., methoxy demethylation).

In Silico Toxicity : Screen for hepatotoxicity (e.g., using ProTox-II) and hERG inhibition risks.
Case Study :
Introducing a methyl group at the pyrimidine C4 position may reduce first-pass metabolism by steric hindrance, improving oral bioavailability .

Advanced Question: What experimental designs are recommended to validate the compound’s mechanism of action in complex biological systems?

Answer:
Integrated Approach :

Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to proposed targets .

Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK inhibition).

In Vivo Models : Test efficacy in xenograft mice, correlating tumor reduction with plasma concentrations (LC-MS/MS quantification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.